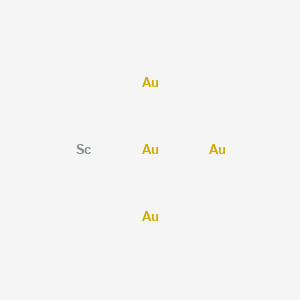
Gold;scandium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold-scandium compounds are a unique class of materials that combine the properties of gold and scandium. Gold, a precious metal known for its conductivity and resistance to corrosion, and scandium, a rare earth element with unique properties, form compounds that have significant potential in various scientific and industrial applications. These compounds are particularly interesting due to their potential use in high-tech applications, including electronics, aerospace, and medical devices.
Preparation Methods
The preparation of gold-scandium compounds typically involves several steps:
Preparation of Scandium Fluoride: Scandium is first converted into scandium fluoride through a reaction with hydrofluoric acid.
Calcium Thermal Reduction: The scandium fluoride is then reduced using calcium at high temperatures to produce scandium metal.
Vacuum Distillation Purification: The scandium metal is purified through vacuum distillation to remove impurities.
For industrial production, these methods are scaled up to produce larger quantities of the compound. The precise conditions, such as temperature and pressure, are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Gold-scandium compounds undergo various chemical reactions, including:
Oxidation: Scandium in the compound can react with oxygen to form scandium oxide (Sc₂O₃).
Reduction: Scandium can be reduced from its oxide form using reducing agents like calcium.
Substitution: Scandium can form various halides (e.g., ScCl₃, ScF₃) when reacted with halogens like chlorine or fluorine.
Common reagents used in these reactions include hydrofluoric acid, calcium, and various halogens. The major products formed include scandium oxide, scandium halides, and pure scandium metal.
Scientific Research Applications
Gold-scandium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of gold-scandium compounds involves several molecular targets and pathways:
Catalytic Activity: In chemical reactions, these compounds act as Lewis acids, accepting electron pairs from organic molecules and facilitating various reactions.
Therapeutic Effects: In medicine, gold compounds inhibit thiol-containing enzymes, disrupt mitochondrial function, and damage DNA, leading to their anticancer activity.
Comparison with Similar Compounds
Gold-scandium compounds can be compared with other similar compounds, such as:
Gold Compounds: Pure gold compounds are widely used in electronics and medicine but lack the unique properties imparted by scandium.
Scandium Compounds: Scandium compounds, such as scandium oxide and scandium halides, are used in high-tech applications but do not have the same conductivity and corrosion resistance as gold.
Similar compounds include gold-silver, gold-copper, and scandium-aluminum alloys, each with its unique set of properties and applications.
Properties
CAS No. |
11081-76-8 |
|---|---|
Molecular Formula |
Au4Sc |
Molecular Weight |
832.82219 g/mol |
IUPAC Name |
gold;scandium |
InChI |
InChI=1S/4Au.Sc |
InChI Key |
AKRLAIBIFFOGMI-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















